molecular formula C12H16N2O6S B14333384 2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol CAS No. 105994-40-9

2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol

Cat. No.: B14333384
CAS No.: 105994-40-9
M. Wt: 316.33 g/mol
InChI Key: HGMMHURTNMPKAB-UHFFFAOYSA-N
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Description

2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol is a chemical compound that features a morpholine ring, a nitrobenzene group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol typically involves the reaction of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux conditions for about an hour, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Reduction: The reduction of the nitro group typically yields an amine derivative.

    Substitution: Nucleophilic substitution can result in various sulfonamide derivatives.

Scientific Research Applications

2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol involves its interaction with specific molecular targets. The compound’s sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can affect various cellular pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Morpholin-4-yl)-5-nitrobenzene-1-sulfonyl]ethan-1-ol is unique due to its combination of a morpholine ring, nitrobenzene group, and sulfonyl group. This combination provides distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

CAS No.

105994-40-9

Molecular Formula

C12H16N2O6S

Molecular Weight

316.33 g/mol

IUPAC Name

2-(2-morpholin-4-yl-5-nitrophenyl)sulfonylethanol

InChI

InChI=1S/C12H16N2O6S/c15-5-8-21(18,19)12-9-10(14(16)17)1-2-11(12)13-3-6-20-7-4-13/h1-2,9,15H,3-8H2

InChI Key

HGMMHURTNMPKAB-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)CCO

Origin of Product

United States

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